[3-(fluoromethyl)pyrrolidin-3-yl]methanamine
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Overview
Description
3-Aminomethyl-3-fluoromethylpyrrolidine is a fluorinated azaheterocycle of significant interest in the field of medicinal chemistry. This compound is known for its potential as a bifunctional building block in the synthesis of fluorinated pharmaceutical compounds . The presence of both an aminomethyl and a fluoromethyl group on the pyrrolidine ring enhances its chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Aminomethyl-3-fluoromethylpyrrolidine typically involves the regioselective bromofluorination of N-Boc-3-methylenepyrrolidine using triethylamine trihydrofluoride (Et3N.3HF) and N-bromosuccinimide (NBS) . This method is efficient and provides a high yield of the desired product.
Industrial Production Methods
While specific industrial production methods for 3-Aminomethyl-3-fluoromethylpyrrolidine are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure safety, cost-effectiveness, and high yield.
Chemical Reactions Analysis
Types of Reactions
3-Aminomethyl-3-fluoromethylpyrrolidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the fluoromethyl group to a methyl group.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) and alkyl halides.
Major Products Formed
Oxidation: Formation of N-oxides.
Reduction: Formation of 3-aminomethylpyrrolidine.
Substitution: Formation of various substituted pyrrolidines depending on the nucleophile used.
Scientific Research Applications
3-Aminomethyl-3-fluoromethylpyrrolidine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Aminomethyl-3-fluoromethylpyrrolidine involves its interaction with specific molecular targets. The fluoromethyl group enhances its binding affinity to certain enzymes and receptors, leading to modulation of biological pathways . The aminomethyl group can form hydrogen bonds with target proteins, further influencing its biological activity.
Comparison with Similar Compounds
Similar Compounds
4-Aminomethyl-4-fluoropiperidine: Another fluorinated azaheterocycle with similar synthetic routes and applications.
3-Fluoropyrrolidine: Lacks the aminomethyl group but shares the fluoromethyl functionality.
Uniqueness
3-Aminomethyl-3-fluoromethylpyrrolidine is unique due to the presence of both aminomethyl and fluoromethyl groups on the pyrrolidine ring. This dual functionality enhances its chemical reactivity and potential biological activity, making it a valuable compound in medicinal chemistry .
Properties
CAS No. |
162687-15-2 |
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Molecular Formula |
C6H13FN2 |
Molecular Weight |
132.18 g/mol |
IUPAC Name |
[3-(fluoromethyl)pyrrolidin-3-yl]methanamine |
InChI |
InChI=1S/C6H13FN2/c7-3-6(4-8)1-2-9-5-6/h9H,1-5,8H2 |
InChI Key |
VUEBHWKQKMZJMJ-UHFFFAOYSA-N |
SMILES |
C1CNCC1(CN)CF |
Canonical SMILES |
C1CNCC1(CN)CF |
Synonyms |
(3-(FLUOROMETHYL)PYRROLIDIN-3-YL)METHANAMINE |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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